

A Technical Guide to the Fundamental Chemical Properties of 2,5-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Dihydroxyterephthalic acid*

Cat. No.: *B184320*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in materials science and as a building block in organic synthesis. Its rigid structure, featuring both carboxylic acid and hydroxyl functional groups, allows for diverse chemical modifications and applications, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as an intermediate for pharmaceuticals and dyestuffs.^{[1][2][3]} This technical guide provides an in-depth overview of the core chemical properties of **2,5-dihydroxyterephthalic acid**, detailed experimental protocols, and visualizations of key processes.

Core Chemical and Physical Properties

2,5-Dihydroxyterephthalic acid is a solid at room temperature, typically appearing as a dark gray to green or yellow-greenish powder.^{[4][5][6]} It is combustible but does not ignite readily.^{[1][2]}

Structural and Molecular Information

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₆	[4] [7] [8]
Molecular Weight	198.13 g/mol	[4] [7] [8] [9] [10]
IUPAC Name	2,5-dihydroxyterephthalic acid	[9]
SMILES	<chem>OC(=O)c1cc(O)c(cc1O)C(O)=O</chem>	[4] [7] [8] [11]
InChI	InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H, (H,11,12)(H,13,14)	[4] [7] [11] [12]
InChIKey	OYFRNYNHAZOYNF-UHFFFAOYSA-N	[4] [7] [11] [13]
CAS Number	610-92-4	[4] [7] [8] [12]

Physicochemical Data

Property	Value	Conditions	Source
Melting Point	>300 °C	(lit.)	[1] [4] [7] [11]
Boiling Point	498.9 ± 45.0 °C	(Predicted)	[1] [2] [4]
Density	1.779 ± 0.06 g/cm ³	(Predicted)	[1] [2] [4]
pKa	2.17 ± 0.10	(Predicted)	[1] [4] [5]
Vapor Pressure	0.0 ± 1.3 mmHg	at 25°C	[13]
Refractive Index	1.718		[13]

Solubility

2,5-Dihydroxyterephthalic acid is sparingly soluble in water and alcohols but is soluble in polar aprotic solvents, particularly at elevated temperatures.[\[12\]](#) It is noted to be soluble in hot dimethylformamide (DMF).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[13\]](#)[\[14\]](#) Quantitative solubility data in various solvents has been determined and is summarized below.

Solvent	Temperature (K)	Mole Fraction Solubility ($\times 10^3$)
N,N-Dimethylformamide (DMF)	298.15	1.95
313.15	3.42	
328.15	5.89	
343.15	9.87	
358.15	16.01	
370.15	23.32	
Dimethylsulfoxide (DMSO)	293.15	1.68
303.15	2.54	
313.15	3.81	
323.15	5.61	
333.15	8.16	
342.15	11.23	
N,N-Dimethylacetamide (DMAc)	318.15	3.11
328.15	4.65	
338.15	6.84	
348.15	9.98	
355.55	12.92	
Acetic Acid	320.15	0.21
333.15	0.35	
346.15	0.59	
359.15	0.96	
369.15	1.38	

Data extracted from the Journal of Chemical & Engineering Data.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of **2,5-dihydroxyterephthalic acid** can be confirmed by ^1H and ^{13}C NMR spectroscopy.

- ^1H NMR: In a deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shifts for the acidic protons of the carboxylic acid and hydroxyl groups would also be present, though their positions can vary with concentration and temperature.
- ^{13}C NMR: The ^{13}C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Key resonances include those for the carboxylic acid carbons, the aromatic carbons bearing hydroxyl groups, and the aromatic carbons bearing the carboxylic acid groups. One study reported the following assignments for a derivative: signals around 163-166 ppm for the carboxylic carbons, and aromatic carbon signals between 114-150 ppm.[13] Another source indicates a peak at 171.0 ppm assigned to the carboxylic carbon and aromatic signals at 119.6, 152.5, and 117.7 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-dihydroxyterephthalic acid** provides confirmation of its key functional groups. Characteristic absorption bands include:

- A broad O-H stretching band from the carboxylic acid and hydroxyl groups, typically in the region of 2500-3300 cm^{-1} .
- A strong C=O stretching band from the carboxylic acid groups, usually appearing around 1680-1710 cm^{-1} .
- C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm^{-1}).
- Aromatic C=C stretching bands.

In the context of its use in MOF synthesis, the asymmetric and symmetric stretching vibrations of the carboxylate groups are often observed around 1580 cm^{-1} and 1370 cm^{-1} , respectively.

[15]

UV-Visible (UV-Vis) Spectroscopy

2,5-Dihydroxyterephthalic acid exhibits strong absorption in the UV-Vis region, a property that is utilized in its application as a matrix for mass spectrometry imaging.[16]

Stability and Reactivity

2,5-Dihydroxyterephthalic acid is a stable solid under normal laboratory conditions and should be stored in a dry, well-ventilated place at room temperature.[4][17][18] It is incompatible with strong oxidizing agents.[17] Hazardous decomposition products upon heating include carbon monoxide and carbon dioxide.[17][18]

The presence of both hydroxyl and carboxylic acid groups makes it a versatile reagent. The carboxylic acid groups can undergo esterification and amidation reactions, while the hydroxyl groups can be functionalized.[12] This dual reactivity is fundamental to its use in polymer chemistry and as a linker in coordination polymers.[3][12]

Experimental Protocols

Synthesis of 2,5-Dihydroxyterephthalic Acid

Several methods for the synthesis of **2,5-dihydroxyterephthalic acid** have been reported. Below are summaries of two common approaches.

Method 1: Carboxylation of Hydroquinone

This method involves the reaction of a disodium salt of hydroquinone with carbon dioxide under pressure.[4][6]

- Reactants: Disodium salt of hydroquinone (DSH), carbon dioxide, sodium acetate (catalyst), mineral oil (reaction medium).[4][6]
- Procedure:

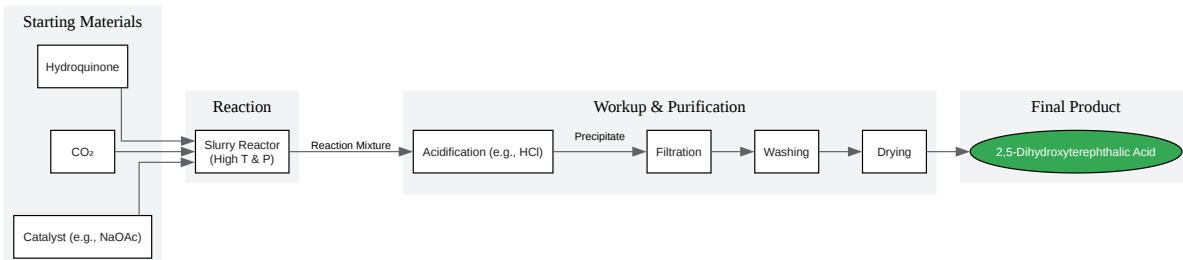
- The disodium salt of hydroquinone is prepared in-house.
- The DSH, sodium acetate, and mineral oil are charged into a slurry reactor.
- The reactor is heated (e.g., to 140°C for 3 hours) and purged with nitrogen.[4]
- The reactor is then cooled (e.g., to 50°C) and the reactants are introduced under a continuous nitrogen purge.[4]
- The temperature is raised (e.g., to 200°C) and the reactor is pressurized with carbon dioxide (e.g., to 10 bar).[4][6]
- The reaction is allowed to proceed for a set time (e.g., 250 minutes).[6]
- After cooling, the reaction mixture is acidified (e.g., with HCl solution to a pH of 5-6) to precipitate the product.[4]
- The product is then isolated by filtration, washed, and dried.[4]

Method 2: From 2,5-Dihaloterephthalic Acid

This process involves the copper-catalyzed hydroxylation of a 2,5-dihaloterephthalic acid.[1][2]

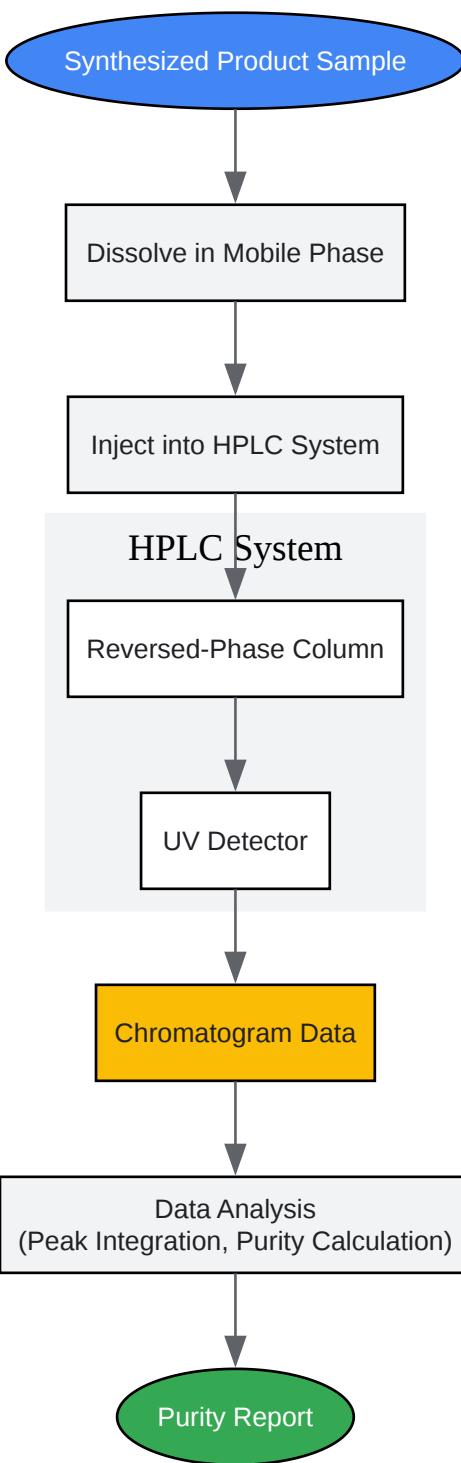
- Reactants: 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid), a base (e.g., NaOH), a copper source (e.g., CuBr), and a ligand that coordinates to copper.[1]
- Procedure:
 - The 2,5-dihaloterephthalic acid is dissolved in an aqueous base to form the dibasic salt.
 - The copper source and ligand are added to the solution.
 - The reaction mixture is heated (e.g., to 80°C) under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 30 hours).[1]
 - After cooling, the mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the **2,5-dihydroxyterephthalic acid**.[1][2]

- The precipitate is collected by filtration, washed with water, and dried.[1][2]


Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of synthesized **2,5-dihydroxyterephthalic acid** can be determined by HPLC.

- Methodology: A reversed-phase HPLC method is typically employed. The mobile phase can consist of a gradient of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol). Detection is commonly performed using a UV detector.
- Results: In one reported method, **2,5-dihydroxyterephthalic acid** has an elution time of 6.1-6.3 minutes, while potential by-products such as 2,5-dihydroxybenzoic acid and hydroquinone elute at approximately 7.3 and 9.2 minutes, respectively.[4]


Visualizations

The following diagrams illustrate key workflows related to **2,5-dihydroxyterephthalic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,5-dihydroxyterephthalic acid** via carboxylation.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis of **2,5-dihydroxyterephthalic acid** by HPLC.

Conclusion

2,5-Dihydroxyterephthalic acid is a valuable and versatile chemical compound with a well-defined set of chemical and physical properties. Its utility as a monomer and synthetic intermediate is underscored by its reactivity and stability. The information presented in this guide, from fundamental data to experimental protocols, is intended to support researchers and developers in the effective application of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 2. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 3. From partial to complete neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system: crystal chemistry and electrochemical behavior of Na₂Li₂C₈H₂O₆vs. Li - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Dihydroxyterephthalic acid 98 610-92-4 [sigmaaldrich.com]
- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 2,5-Dihydroxyterephthalic acid - CD Bioparticles [cd-bioparticles.net]
- 12. Process for the synthesis of 2,5-Dihydroxyterephthalic acid [patentalert.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]
- 16. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,5-Dihydroxyterephthalic acid | C8H6O6 | CID 69131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemical Properties of 2,5-Dihydroxyterephthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184320#fundamental-chemical-properties-of-2-5-dihydroxyterephthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com